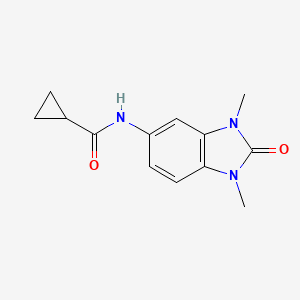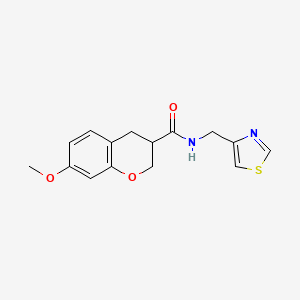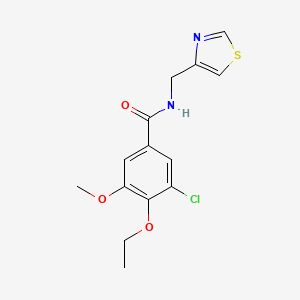
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide, also known as DMOCN, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMOCN belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities, including antiviral, anticancer, and antifungal properties.
作用机制
The mechanism of action of N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In viral infections, this compound has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of viral DNA. In neurodegenerative diseases, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In viral infections, this compound has been shown to inhibit viral replication and reduce viral load. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress, inflammation, and neuronal damage.
实验室实验的优点和局限性
One of the main advantages of using N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide in lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. This compound has been shown to have low toxicity towards normal cells and tissues, making it a promising candidate for therapeutic applications. However, one of the main limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide. One of the main directions is to further elucidate its mechanism of action and identify its target proteins and signaling pathways. Another direction is to optimize its synthesis method and improve its solubility and bioavailability. Additionally, further preclinical and clinical studies are needed to evaluate its safety and efficacy in various disease models and patient populations.
合成方法
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide can be synthesized through a multi-step process, starting from 2-aminobenzimidazole. The first step involves the reaction of 2-aminobenzimidazole with acetic anhydride to form N-acetyl-2-aminobenzimidazole. The second step involves the reaction of N-acetyl-2-aminobenzimidazole with methyl iodide to form N-(2-methyl-1,3-benzimidazol-5-yl)acetamide. The final step involves the reaction of N-(2-methyl-1,3-benzimidazol-5-yl)acetamide with cyclopropanecarbonyl chloride to form this compound.
科学研究应用
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, viral infections, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In viral infections, this compound has been shown to inhibit the replication of viruses such as HIV and hepatitis B virus. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-15-10-6-5-9(14-12(17)8-3-4-8)7-11(10)16(2)13(15)18/h5-8H,3-4H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJJNDRXBZUXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3CC3)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(3-methylpiperidin-1-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7536349.png)

![N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B7536362.png)
![4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)piperidine-1-carboxamide](/img/structure/B7536363.png)
![N-[2-(5-chlorothiophen-2-yl)ethyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536371.png)



![N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7536399.png)
![N-[1-(4-tert-butylphenyl)piperidin-4-yl]-4-cyclopropyl-1,4-diazepane-1-carboxamide](/img/structure/B7536414.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea](/img/structure/B7536421.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7536439.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536444.png)
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide](/img/structure/B7536456.png)